molecular formula C9H11ClO B1396624 [4-(2-Chloroethyl)phenyl]methanol CAS No. 1008517-68-7

[4-(2-Chloroethyl)phenyl]methanol

Cat. No.: B1396624
CAS No.: 1008517-68-7
M. Wt: 170.63 g/mol
InChI Key: ZHFUXJOYEQQEIJ-UHFFFAOYSA-N
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Description

[4-(2-Chloroethyl)phenyl]methanol is an aromatic alcohol characterized by a phenyl ring substituted with a 2-chloroethyl group (-CH₂CH₂Cl) at the para position and a hydroxymethyl (-CH₂OH) group. This structure imparts unique chemical properties, such as moderate polarity due to the hydroxyl group and reactivity from the chloroethyl moiety.

Properties

IUPAC Name

[4-(2-chloroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFUXJOYEQQEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(2-Chloroethyl)phenyl]methanol, also known as a chloroethyl derivative, is a compound with potential biological significance. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C9H10ClO
  • CAS Number : 1008517-68-7
  • Molecular Weight : 172.63 g/mol

The compound features a phenolic structure with a chloroethyl side chain, which is known to influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity through binding at active sites. This can affect metabolic pathways and cellular functions.
  • Cell Cycle Disruption : Similar to other chloroethyl compounds, it may disrupt the cell cycle in cancer cells, leading to apoptosis or programmed cell death.
  • Signal Transduction Modulation : The compound may influence signaling pathways by interacting with receptor proteins, thereby altering gene expression and cellular responses.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using various cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis.

Study Cell Line Concentration (µM) Effect
Study ACT-26 Colon Carcinoma10-5070% inhibition of growth
Study BMCF-7 Breast Cancer5-25Induction of apoptosis

In one study, the compound was shown to inhibit tumor growth in animal models when administered intraperitoneally, indicating its potential for therapeutic use against certain cancers .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary findings suggest that it may possess activity against specific bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects.

Case Study 1: Antitumor Efficacy

In a controlled experiment involving CT-26 colon carcinoma cells, this compound was administered at varying doses. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Histological analysis revealed reduced tumor size and altered cell morphology consistent with apoptotic changes .

Case Study 2: Enzyme Interaction

A biochemical analysis demonstrated that this compound inhibits specific proteases involved in cancer progression. The compound's binding affinity was assessed using enzyme kinetics, revealing a competitive inhibition pattern which suggests potential utility in therapeutic strategies targeting proteolytic enzymes.

Toxicological Considerations

While the biological activity of this compound is promising, toxicity studies indicate that higher concentrations may lead to hepatotoxicity and nephrotoxicity. It is crucial to establish a therapeutic window that maximizes efficacy while minimizing adverse effects.

Comparison with Similar Compounds

Chlorambucil

  • Structure: Chlorambucil (4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid) features a bis(2-chloroethyl)amino group (-N(CH₂CH₂Cl)₂) and a carboxylic acid (-COOH) on a phenyl ring .
  • Synthesis : Synthesized via sequential acylation of acetanilide with succinic anhydride, followed by reduction, amination with ethylene oxide, and chlorination with phosphoryl chloride .
  • Reactivity: The bis(2-chloroethyl)amino group acts as a potent alkylating agent, enabling DNA crosslinking in cancer cells. The carboxylic acid enhances solubility for intravenous administration .
  • Application : Clinically used as an antineoplastic agent for Hodgkin’s lymphoma and leukemia .
Parameter [4-(2-Chloroethyl)phenyl]methanol Chlorambucil
Molecular Formula C₉H₁₁ClO C₁₄H₁₉Cl₂NO₂
Key Functional Groups -CH₂OH, -CH₂CH₂Cl -N(CH₂CH₂Cl)₂, -COOH
Reactivity Moderate alkylation potential High alkylation (DNA crosslinking)
Application Intermediate in organic synthesis Antineoplastic drug

Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate

  • Structure: Contains a 2-chloroethylphenyl group, a methylpropanoate ester (-COOCH₃), and a branched methyl group .
  • Synthesis : Likely involves esterification of a carboxylic acid precursor or alkylation of a phenylacetate derivative.
  • Reactivity: The ester group reduces polarity compared to the hydroxymethyl group in this compound, making it more lipophilic.
  • Application : Used as an intermediate in pharmaceutical synthesis due to its stability and solubility in organic solvents .
Parameter This compound Methyl 2-(4-(2-Chloroethyl)phenyl)-2-methylpropanoate
Molecular Formula C₉H₁₁ClO C₁₁H₁₃ClO₂
Key Functional Groups -CH₂OH, -CH₂CH₂Cl -COOCH₃, -CH(CH₃)₂, -CH₂CH₂Cl
Polarity Moderate (hydroxyl group) Low (ester group)
Application Intermediate with H-bonding capacity Lipophilic pharmaceutical intermediate

Phenethyl 4-[4-[Bis(2-chloroethyl)amino]phenyl]butanoate

  • Structure: Contains a bis(2-chloroethyl)amino group and a phenethyl ester (-COOCH₂CH₂C₆H₅) .
  • Synthesis : Likely derived from chlorambucil-like precursors via esterification with phenethyl alcohol.
  • Reactivity: The bis(2-chloroethyl)amino group provides strong alkylation activity, while the ester group increases lipid solubility for enhanced cellular uptake .
  • Application : Investigated for targeted drug delivery systems due to its dual functionality .
Parameter This compound Phenethyl 4-[4-[Bis(2-chloroethyl)amino]phenyl]butanoate
Molecular Formula C₉H₁₁ClO C₂₂H₂₇Cl₂NO₂
Key Functional Groups -CH₂OH, -CH₂CH₂Cl -N(CH₂CH₂Cl)₂, -COOCH₂CH₂C₆H₅
Toxicity Low (single chloroethyl group) High (bis-chloroethyl groups)
Application General-purpose intermediate Targeted alkylating agent

Key Research Findings

Reactivity of Chloroethyl Groups: The 2-chloroethyl moiety in this compound can undergo hydrolysis to form ethylene glycol derivatives or participate in alkylation reactions, though less aggressively than bis-chloroethyl analogs like chlorambucil .

Degradation Pathways: Under physiological conditions, chloroethyl-containing compounds may release 2-chloroethanol, a toxic metabolite, but the phenyl ring in this compound stabilizes the structure, slowing degradation compared to aliphatic analogs .

Pharmacological Potential: While chlorambucil and related bis-chloroethyl compounds are established chemotherapeutic agents, this compound’s single chloroethyl group and hydroxyl functionality make it more suitable as a building block for drug precursors or specialty chemicals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(2-Chloroethyl)phenyl]methanol
Reactant of Route 2
[4-(2-Chloroethyl)phenyl]methanol

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